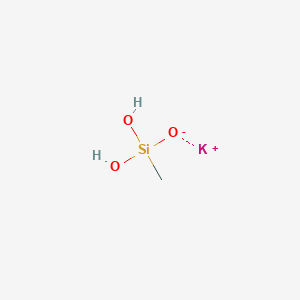
Potassium methylsilanetriolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium methylsilanetriolate is a useful research compound. Its molecular formula is CH5KO3Si and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Characteristics
Potassium methylsilanetriolate is an organosilicon compound with the molecular formula CH6O3Si⋅xK and a molecular weight of approximately 132.23 g/mol. It appears as a colorless to yellowish liquid and is classified as non-flammable with low volatility .
Physical Properties:
- Density: 1.3–1.4 g/cm³ at 25°C
- Form: Aqueous solution
- Odor: Slight
- Health Hazards: Causes severe skin burns and eye damage .
Surface Treatment
This compound is widely used in non-metal surface treatments. It modifies the surfaces of various materials, enhancing their properties, particularly in water repellency. This application is crucial for construction materials like bricks and tiles, where it acts as an impregnating agent that does not significantly reduce water vapor permeability .
Key Uses:
- Water-repellent treatments for masonry surfaces.
- Surface modification of porous building materials such as sandstone, limestone, and ceramics .
Coatings and Paints
In the coatings industry, PMS serves as an additive that imparts water repellency to paints and coatings. It is often combined with potassium silicate and other fillers to enhance performance . This application is essential for improving the durability and longevity of exterior surfaces exposed to moisture.
Applications in Coatings:
Chemical Manufacturing
PMS functions as an intermediate in the synthesis of various organic and inorganic chemicals. Its role in chemical manufacturing is vital due to its reactivity and ability to form siloxanes, which are used in numerous applications ranging from adhesives to sealants .
Case Study 1: Efficacy in Biofilm Prevention
A study conducted on ceramic roof tiles coated with this compound demonstrated its effectiveness in inhibiting microbial colonization. The research compared PMS with siloxane-based repellents over six years, revealing that PMS significantly reduced biofilm formation by common colonizing organisms such as Cladosporium cladosporioides and Stichococcus bacillaris .
| Coating Type | Biofilm Coverage (%) | Effectiveness |
|---|---|---|
| This compound | 15% | High |
| Siloxane | 30% | Moderate |
Case Study 2: Water Repellency in Masonry
In masonry treatment applications, PMS has been shown to effectively repel water without compromising the material's integrity. A comparative study on treated versus untreated masonry blocks indicated that PMS-treated blocks absorbed significantly less water over time, thus enhancing their durability against weathering effects .
| Treatment Type | Water Absorption (g/cm²) | Durability Rating |
|---|---|---|
| Untreated | 0.25 | Low |
| PMS-Treated | 0.05 | High |
Propriétés
Numéro CAS |
18089-65-1 |
|---|---|
Formule moléculaire |
CH5KO3Si |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
potassium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
Clé InChI |
MQGFFOISLVUDQU-UHFFFAOYSA-N |
SMILES |
C[Si](O)(O)[O-].[K+] |
SMILES isomérique |
C[Si](O)(O)[O-].[K+] |
SMILES canonique |
C[Si](O)(O)[O-].[K+] |
Key on ui other cas no. |
31795-24-1 18089-65-1 |
Description physique |
Liquid |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















